2-(2-(Naphthalen-1-yl)ethyl)benzoic acid
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Overview
Description
2-(2-(Naphthalen-1-yl)ethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids and derivatives It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-1-yl)ethyl)benzoic acid typically involves the reaction of 2-naphthol with ethyl bromide to form 2-(2-naphthyl)ethyl bromide. This intermediate is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent. The Grignard reagent is subsequently reacted with carbon dioxide to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-1-yl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-(Naphthalen-1-yl)ethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-1-yl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Naphthalen-1-yl)ethyl)benzoic acid: Characterized by the presence of a naphthalene ring and a benzoic acid moiety.
2-(2-(Naphthalen-1-yl)ethyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
2-(2-(Naphthalen-1-yl)ethyl)aniline: Contains an aniline group instead of a carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87717-11-1 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)18-11-4-2-7-16(18)13-12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H,20,21) |
InChI Key |
AJDUWDPEMRVVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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